

Strategic Building Block: 2-[(2-Bromophenyl)methyl]propanedioic Acid

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Compound of Interest

Compound Name:	2-[(2-bromophenyl)methyl]propanedioic Acid
CAS No.:	58380-12-4
Cat. No.:	B1278515

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The "Ortho-Effect" Gateway to Fused Ring Systems

CAS Number: 58380-12-4 Synonyms: 2-(2-Bromobenzyl)malonic acid; o-Bromobenzylmalonic acid Molecular Formula: C₁₀H₉BrO₄ Molecular Weight: 273.08 g/mol

Executive Summary: The Ortho-Divergence

In medicinal chemistry, the position of the halogen substituent dictates the synthetic utility of the scaffold. While the para-isomer (4-bromo) is utilized for linear chain extension (e.g., in Suzuki couplings for biaryl drugs), **2-[(2-bromophenyl)methyl]propanedioic acid** offers a unique "ortho-divergence."

The proximity of the bromine atom to the alkyl side chain (the "ortho-effect") enables intramolecular cyclization pathways that are geometrically impossible for the meta or para isomers. This guide focuses on its role as the primary precursor for 1-Indanone derivatives and Indene-based pharmacophores, structural motifs found in acetylcholinesterase inhibitors (e.g., Donepezil analogues) and novel anticancer agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

[9]

Property	Specification	Notes
Appearance	White to off-white crystalline solid	Hygroscopic; store under inert atmosphere.
Melting Point	155–160 °C (Decomposes)	Decarboxylation occurs near melting point.
Solubility	DMSO, Methanol, Ethanol	Poor solubility in non-polar solvents (Hexane).
pKa	~2.8 (COOH #1), ~5.7 (COOH #2)	Typical for substituted malonic acids.
Stability	Heat Sensitive	Undergoes thermal decarboxylation >140°C.

Synthetic Pathways: Construction of the Scaffold

The synthesis follows a classic Malonic Ester Synthesis pathway. The choice of base and solvent is critical to prevent premature decarboxylation or side reactions involving the aryl bromide.

Step 1: Alkylation (The Kinetic Control)

- Reagents: Diethyl malonate, Sodium Ethoxide (NaOEt), 2-Bromobenzyl bromide.
- Solvent: Anhydrous Ethanol.
- Mechanism: The ethoxide generates the enolate of diethyl malonate, which attacks the benzylic carbon of the bromide via S_N2.

Step 2: Hydrolysis (The Thermodynamic Control)

- Reagents: NaOH or KOH (aq), followed by acidification (HCl).

- Critical Note: Acid hydrolysis is preferred if the product is to be immediately decarboxylated. Base hydrolysis isolates the dicarboxylic acid.

Experimental Protocol: Synthesis of the Title Compound

- Preparation of Ethoxide: In a 3-neck RBF under N₂, dissolve sodium metal (1.1 eq) in anhydrous ethanol. Stir until evolution of H₂ ceases.[1]
- Enolate Formation: Cool to 0°C. Add diethyl malonate (1.2 eq) dropwise over 30 mins. Stir for 1 hr to ensure complete enolization.
- Alkylation: Add 2-bromobenzyl bromide (1.0 eq) dropwise. The solution will turn turbid (NaBr precipitation).
- Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
- Workup: Evaporate ethanol. Resuspend residue in water. Extract with diethyl ether. Dry organic layer (MgSO₄) and concentrate to yield the Diethyl ester intermediate.
- Hydrolysis: Reflux the ester in 20% NaOH for 3 hours. Cool, wash with ether (to remove unreacted organics), and acidify the aqueous layer with 6M HCl to pH 1.
- Isolation: Filter the precipitated **2-[(2-bromophenyl)methyl]propanedioic acid**. Recrystallize from water/ethanol.

Divergent Reactivity: The Core Utility

This compound is rarely the final drug; it is a transient scaffold. It undergoes two primary divergent transformations driven by the ortho-bromo group.

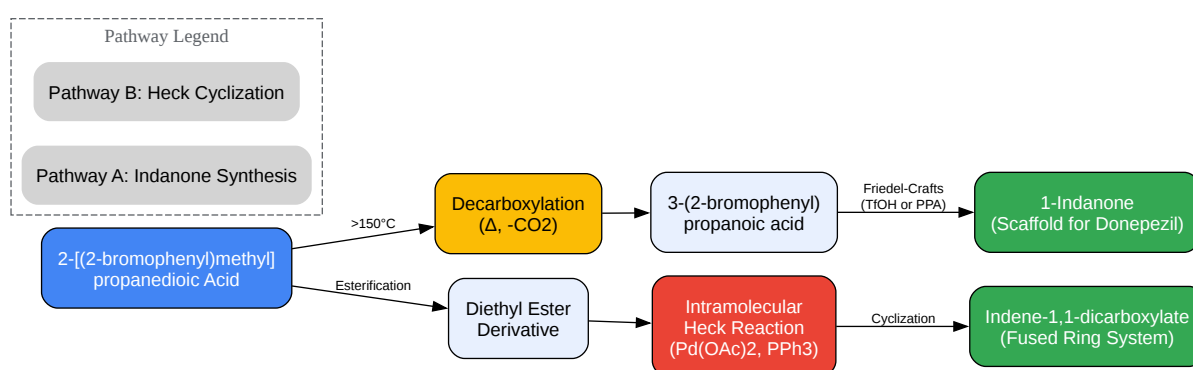
Pathway A: Decarboxylation to 3-(2-Bromophenyl)propanoic Acid

Heating the title compound leads to the loss of CO₂, yielding 3-(2-bromophenyl)propanoic acid. This is the direct precursor to 1-Indanone via intramolecular Friedel-Crafts acylation.[1]

Pathway B: Intramolecular Heck Cyclization

The dicarboxylic acid (or its ester) can undergo Pd-catalyzed insertion into the aryl-Br bond, followed by intramolecular carbopalladation of the enolate double bond (formed in situ) to yield Indene derivatives.

Visualization of Reaction Pathways



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Figure 1: Divergent synthetic pathways. Pathway A leads to the Indanone scaffold (common in neurodegenerative drugs), while Pathway B utilizes the Heck reaction to form functionalized Indenes.

Pharmaceutical Applications: The Indanone Scaffold

The primary value of this acid lies in its conversion to 1-Indanone. The ortho-bromo substituent is essential for this ring closure.

Case Study: Synthesis of 1-Indanone

- Precursor: 3-(2-bromophenyl)propanoic acid (derived from title compound).^{[2][3]}

- Reagent: Trifluoromethanesulfonic acid (TfOH) or Polyphosphoric acid (PPA).
- Mechanism:
 - The acid chloride or protonated acid undergoes electrophilic aromatic substitution.
 - The ortho-position is already occupied by Bromine? Correction: The standard synthesis of 1-indanone usually proceeds from 3-phenylpropanoic acid. However, the 2-bromo derivative allows for the synthesis of 4-bromo-1-indanone, a highly functionalizable scaffold where the bromine remains available for further coupling (e.g., adding a biaryl tail after ring formation).
 - Alternative Route: Metal-Halogen exchange (n-BuLi) on the 3-(2-bromophenyl)propanoic acid followed by intramolecular attack on the carboxylate (Parham Cyclization) yields the indanone.

Therapeutic Relevance

- Neuroscience: Indanone derivatives are pharmacophores for Donepezil (Alzheimer's) and Rasagiline (Parkinson's).
- Oncology: Substituted indanones act as tubulin polymerization inhibitors.
- CD73 Inhibitors: Recent literature suggests malonic acid derivatives (retaining the dicarboxylic motif) act as non-nucleoside inhibitors of CD73, a target for cancer immunotherapy.

Safety & Handling (E-E-A-T)

Hazard Class	Statement	Handling Protocol
Acute Toxicity	H302: Harmful if swallowed.	Wear nitrile gloves (0.11mm). [4]
Skin Irritation	H315: Causes skin irritation.[5]	Wash immediately with soap/water.
Eye Irritation	H319: Causes serious eye irritation.	Use safety goggles; eye wash station nearby.
Reactivity	Incompatible with strong oxidizers.	Avoid contact with perchlorates/peroxides.

Self-Validating Safety Step: Before scaling up the decarboxylation step, perform a Differential Scanning Calorimetry (DSC) test to determine the exact onset of gas evolution to prevent reactor over-pressurization.

References

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- CD73 Inhibitors:Bioorganic & Medicinal Chemistry Letters, (2024). "Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors."
- Safety Data: Sigma-Aldrich SDS for substituted malonic acids.

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